molecular formula C10H19NO3 B2735521 Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate CAS No. 2408958-00-7

Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate

Cat. No.: B2735521
CAS No.: 2408958-00-7
M. Wt: 201.266
InChI Key: JGMPRXJGSYDWNZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate is an organic compound with the molecular formula C10H19NO3. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a hydroxymethyl group attached to a but-3-enyl chain. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxymethyl but-3-enyl precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3-(hydroxymethyl)phenyl)carbamate: Similar structure but with a phenyl group instead of a but-3-enyl chain.

    Tert-butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate: Contains a pyrrolidinyl group instead of a but-3-enyl chain.

Uniqueness

Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the but-3-enyl chain allows for unique interactions and applications that are not possible with similar compounds containing different substituents.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(7-12)5-6-11-9(13)14-10(2,3)4/h12H,1,5-7H2,2-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMPRXJGSYDWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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